![molecular formula C18H15ClN2OS B5552488 2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone](/img/structure/B5552488.png)

2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 4(3H)-quinazolinone derivatives, including compounds similar to "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," typically involves the reaction of 3-amino-2(1H)-thioxo-4(3H)-quinazolinone with various chloroformates, leading to a series of N- and S-alkylated derivatives. These compounds can undergo further modifications through ammonolysis, yielding products with diverse chemical structures depending on the substrates and reaction conditions used. Such synthesis routes highlight the versatility and reactivity of the quinazolinone core structure in forming complex derivatives with potentially valuable biological and chemical properties (Nawrocka, 2009).

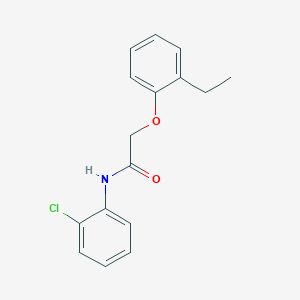

Molecular Structure Analysis

The molecular structure of quinazolinone derivatives, including "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," is characterized by the presence of a quinazolinone core with various substituents that influence the compound's physical and chemical properties. Advanced techniques such as mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance (NMR) are employed to elucidate these compounds' molecular structures, providing insights into their potential chemical behavior and interaction mechanisms. The detailed structural analysis is essential for understanding the compound's reactivity and stability, facilitating further modifications and applications in various scientific fields (Nawrocka, 2009).

Chemical Reactions and Properties

Quinazolinone derivatives undergo a range of chemical reactions, including cyclocondensation and oxidative dehydrogenation, to form a variety of 4(3H)-quinazolinones. These reactions are often catalyzed by acids or other catalysts, highlighting the reactive nature of the quinazolinone nucleus. The chemical properties of these compounds, such as reactivity towards electrophiles and nucleophiles, play a significant role in their synthesis and potential applications. The ability to form stable derivatives with diverse chemical functionalities is a key aspect of quinazolinone chemistry, enabling the exploration of their use in various scientific and industrial applications (Cheng et al., 2013).

Physical Properties Analysis

The physical properties of "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone" and related compounds, such as melting points, solubility, and crystal structure, are critical for understanding their behavior in different environments. These properties are influenced by the compound's molecular structure and can affect its stability, reactivity, and suitability for various applications. The analysis of physical properties is essential for the development of quinazolinone derivatives for specific purposes, including material science, pharmaceuticals, and chemical synthesis (Párkányi & Schmidt, 2000).

Chemical Properties Analysis

The chemical properties of quinazolinone derivatives are defined by their reactivity, stability, and interaction with other molecules. These properties are crucial for exploring the compound's potential uses in chemical synthesis, biological applications, and material science. The chemical behavior of quinazolinone derivatives, including "2-[(2-chlorobenzyl)thio]-3-cyclopropyl-4(3H)-quinazolinone," is a key area of research, with studies focusing on their reactions, potential as catalysts, and ability to form complex structures with specific functionalities (Cheng et al., 2013).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Potential

Synthesis Techniques : Innovative methods for synthesizing quinazolinone derivatives have been developed, highlighting the versatility of these compounds. For instance, a one-pot synthesis approach from anthranilamides and aldehydes via p-toluenesulfonic acid catalyzed cyclocondensation followed by oxidative dehydrogenation has been described, showcasing the efficiency of creating quinazolinone derivatives (Cheng et al., 2013).

Biological Activity : Quinazolinone derivatives exhibit a wide range of biological activities. Studies have synthesized new quinazolinone compounds and evaluated them for activities such as anti-inflammatory, antimicrobial, and analgesic effects. For example, certain quinazolinone derivatives have shown significant analgesic activity in preclinical models, indicating their potential as pain management agents (Osarumwense Peter Osarodion, 2023). Additionally, the synthesis of biologically active 4(3H)-quinazolinones from 2,3-pyridine dicarboxylic anhydride has been reported, further emphasizing the compound's potential in drug development (Ammar et al., 2011).

Anticancer and Cytotoxic Effects : Quinazolinone-thiazol hybrids have been prepared and evaluated for their cytotoxic effects on various cell lines, demonstrating significant potential against cancer cells. Some compounds have shown high cytotoxic activities against PC3, MCF-7, and HT-29 cell lines, highlighting the quinazolinone derivatives' potential in cancer therapy (Hosseinzadeh et al., 2017).

Eigenschaften

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-cyclopropylquinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2OS/c19-15-7-3-1-5-12(15)11-23-18-20-16-8-4-2-6-14(16)17(22)21(18)13-9-10-13/h1-8,13H,9-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHCJSPOCFVYJJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(2-chlorobenzyl)sulfanyl]-3-cyclopropylquinazolin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-(1,3-benzothiazol-2-yl)-2-(pyridin-4-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5552414.png)

![3-[(1-cyclohexyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]-4-ethylpiperazin-2-one](/img/structure/B5552425.png)

![N-(4-ethoxyphenyl)-2-[4-(2-thienylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5552431.png)

![N-(5-methyl-2-pyridinyl)-6-[4-(1-naphthoyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5552439.png)

![N-[4-(diethylamino)benzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B5552451.png)

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]tetrahydrofuran-2-carboxamide](/img/structure/B5552467.png)

![2-[3-(methoxymethyl)phenyl]-4-nitro-1H-isoindole-1,3(2H)-dione](/img/structure/B5552475.png)

![2-{3-[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]-3-oxopropyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5552482.png)

![3-[({1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinyl}oxy)methyl]pyridine](/img/structure/B5552516.png)

![4-[(3-chloro-6-nitro-1-benzothien-2-yl)carbonyl]morpholine](/img/structure/B5552521.png)

![2-(4-{2-[3-(2,6-dimethylphenoxy)-1-azetidinyl]-2-oxoethyl}-1-piperazinyl)pyrimidine](/img/structure/B5552524.png)